5-(Benzylamino)pentanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Benzylamino)pentanoic acid hydrochloride, also known as BAPTA-Cl, is a compound of increasing importance in the fields of science and industry. It may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .

Synthesis Analysis

The synthesis of a similar compound, 5-Amino-4-oxopentanoic Acid Hydrochloride, was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .Molecular Structure Analysis

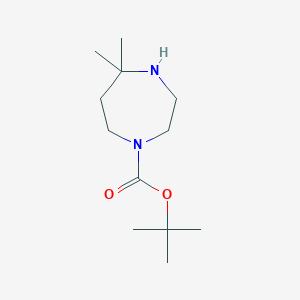

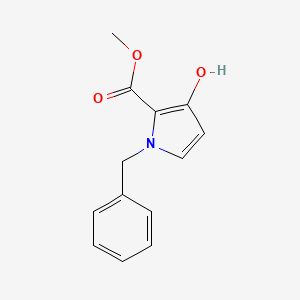

The molecular formula of 5-(Benzylamino)pentanoic acid hydrochloride is C12H18ClNO2 . The average mass is 243.730 Da .Chemical Reactions Analysis

5-(Benzylamino)pentanoic acid hydrochloride may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .科学的研究の応用

X-Ray Crystal Structure Analysis

The hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone has been analyzed through X-ray crystal structure analysis, revealing the orientation of methyl and benzylamino groups. This analysis is significant in understanding the molecular structure and properties of the compound (Jones et al., 1968).

Constituent Amino Acids in AM-Toxins

L-forms of amino acids, including derivatives of benzylamino pentanoic acids, have been identified as constituent amino acids in AM-toxins. The study provides insights into the synthesis and resolution of these amino acids, which are critical for understanding their role in biological toxins (Shimohigashi et al., 1976).

Biosynthetic Pathways

Research on the biosynthetic pathways of compounds like 5-(3-Hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid, which are related to benzylamino pentanoic acids, has been conducted. These studies provide insights into the metabolic pathways and natural synthesis of these compounds (Hiraga et al., 1998).

Potential Inhibition of Polyamine Biosynthesis

Investigations into compounds like (+/-)-2,5-Diamino-2-)cyanomethyl)pentanoic acid, a derivative of benzylamino pentanoic acid, for their potential as inhibitors of polyamine biosynthesis have been conducted. Such studies are crucial for understanding the compound's role in inhibiting enzymatic processes (Abdel-monem & Mikhail, 1978).

Asymmetric Synthesis

Research on the asymmetric synthesis of all-carbon benzylic quaternary stereocenters, which involves the use of derivatives of benzylamino pentanoic acids, has been carried out. This research is significant for the development of synthetic methods in chemistry (Fillion & Wilsily, 2006).

Analog of Succinyl Phosphate

Studies on the synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid, which are analogs of Succinyl Phosphate and derivatives of benzylamino pentanoic acids, have been conducted. These studies are essential for understanding the compound's potential as enzyme inhibitors (Weyna et al., 2007).

将来の方向性

A study shows that the benzyl-containing selanyl system is a better free radical scavenger than the phenyl-containing selanyl system, highlighting its potential as a potent free radical scavenger . This suggests that 5-(Benzylamino)pentanoic acid hydrochloride and similar compounds could have potential applications in areas where free radical scavenging is beneficial.

作用機序

Target of Action

Similar compounds have been shown to interact with one-electron oxidants, particularly the radiolytically generated hydroxyl radical .

Mode of Action

It’s worth noting that similar compounds, such as 5-(phenylselanyl)pentanoic acid and 5-(benzylselanyl)pentanoic acid, have been investigated for their reactivity towards one-electron oxidants . The reactions of these compounds with hydroxyl radicals led to the formation of transient absorptions .

特性

IUPAC Name |

5-(benzylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPVDAAVDABCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)